5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole
概要
説明
準備方法
The synthesis of 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole typically involves the condensation of 1,2-diaminobenzene with appropriate aldehydes or ketones under acidic or basic conditions . One common method includes the reaction of 5,6-dichloro-1,2-diaminobenzene with trifluoroacetaldehyde in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography.
Industrial production methods may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced benzimidazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions.
科学的研究の応用
5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole has a wide range of scientific research applications:
作用機序
The mechanism of action of 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of specific kinases or proteases involved in disease pathways . The presence of chlorine and trifluoromethyl groups enhances its binding affinity and specificity towards these targets.
類似化合物との比較
5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole can be compared with other benzimidazole derivatives such as:
1H-Benzimidazole, 5,6-dichloro-2-methyl-: This compound has a methyl group instead of a trifluoromethyl group, which affects its chemical reactivity and biological activity.
1H-Benzimidazole, 5,6-dichloro-2-ethyl-: The presence of an ethyl group alters its solubility and interaction with biological targets compared to the trifluoromethyl derivative.
1H-Benzimidazole, 5,6-dichloro-2-(trifluoroethyl)-: This compound has a trifluoroethyl group, which provides different steric and electronic effects compared to the trifluoromethyl group.
The uniqueness of this compound lies in its trifluoromethyl group, which enhances its chemical stability, lipophilicity, and biological activity, making it a valuable compound for various applications.
生物活性
5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antitumor, antimicrobial, and antiparasitic properties, supported by detailed research findings and case studies.
- Chemical Formula: C₈H₃Cl₂F₃N₂
- Molecular Weight: 255.024 g/mol
- Structure: The compound features a benzimidazole core with chlorine and trifluoromethyl substituents at the 5, 6, and 2 positions, respectively.
Antitumor Activity
Research has demonstrated that this compound exhibits notable antitumor properties. A study evaluated its cytotoxic effects on various cancer cell lines, including:
- Cell Lines Tested:
- Human colon cancer (HCT-116)
- Hepatocellular carcinoma (HepG2)
- Mammary gland cancer (MCF-7)
Results:
The compound showed significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like doxorubicin. For instance, one derivative demonstrated an IC50 of approximately against HepG2 cells, indicating strong potential for further development in cancer therapy .
The mechanism underlying its antitumor effects involves:
- Cell Cycle Arrest: Treatment with the compound resulted in G1 phase arrest in HepG2 cells, as evidenced by flow cytometry analysis. The proportion of cells in the G0-G1 phase increased significantly from 52.39% to 72.13% post-treatment.
- Apoptosis Induction: The compound appears to activate apoptotic pathways, leading to increased expression of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
This compound also exhibits promising antimicrobial properties. Various derivatives have been tested against bacterial and fungal strains.
Notable Findings:
- Certain derivatives demonstrated potent antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
- Compounds with halogen substituents were particularly effective against resistant strains of bacteria .
Antiparasitic Activity
The compound has shown efficacy against protozoan parasites such as Trichomonas vaginalis and Giardia intestinalis. In vitro studies indicated:
- IC50 Values: Some derivatives exhibited IC50 values below , significantly outperforming standard treatments like albendazole .
Case Study Example:
A specific derivative demonstrated 14 times greater activity than albendazole against T. vaginalis, highlighting its potential as a new therapeutic agent for parasitic infections .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of this compound reveals that modifications at specific positions can greatly influence biological activity:
Substituent Position | Effect on Activity |
---|---|
5 & 6 (Chlorine) | Enhances cytotoxicity |
2 (Trifluoromethyl) | Increases antimicrobial potency |
Side Chains | Modifications can improve binding affinity |
特性
IUPAC Name |
5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMRUFFLHYXFLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177934 | |
Record name | 1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2338-25-2 | |
Record name | 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2338-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。